BenchChemオンラインストアへようこそ!

1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl-

Lipophilicity Drug-likeness Physicochemical profiling

1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl- (CAS 62260-77-9) is a spirocyclic isoxazoline with molecular formula C13H14N2O3 and molecular weight 246.26 g/mol. The compound features a [4.4]nonane spiro junction combining a cyclopentane ring with an isoxazoline ring, substituted with a 4-nitro group and a 3-phenyl moiety.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
CAS No. 62260-77-9
Cat. No. B11864152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl-
CAS62260-77-9
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESC1CCC2(C1)C(C(=NO2)C3=CC=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C13H14N2O3/c16-15(17)12-11(10-6-2-1-3-7-10)14-18-13(12)8-4-5-9-13/h1-3,6-7,12H,4-5,8-9H2
InChIKeyOQWKAGHUBLTOQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl- (CAS 62260-77-9): A Spirocyclic Isoxazoline Scaffold for PDE-Targeted Discovery and Synthetic Derivatization


1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl- (CAS 62260-77-9) is a spirocyclic isoxazoline with molecular formula C13H14N2O3 and molecular weight 246.26 g/mol . The compound features a [4.4]nonane spiro junction combining a cyclopentane ring with an isoxazoline ring, substituted with a 4-nitro group and a 3-phenyl moiety. Its computed logP of 2.34 and topological polar surface area (TPSA) of 67.4 Ų position it as a moderately lipophilic scaffold suitable for further functionalization. The compound serves as a versatile intermediate for synthesizing 4-fluoro-4-nitroisoxazoline derivatives and has been referenced in phosphodiesterase type IV (PDE4) inhibitor patent literature as part of the broader isoxazoline chemical space [1].

Why Isoxazoline Ring Size and Substitution Pattern Prevent Direct Substitution of 4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.4]non-2-ene


The spiro[4.4]nonane scaffold imposes distinct steric constraints and electronic environment compared to expanded analogs such as 4-nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene (CAS 62260-78-0). The cyclopentane ring introduces greater ring strain (complexity score 363 vs 377) and reduced van der Waals volume, resulting in a 0.39-unit lower logP (2.34 vs 2.73) . The 4-nitro group is critical for further derivatization; its replacement with a carbonyl (as in 3-phenyl-1-oxa-2-azaspiro[4.4]non-2-en-4-one) eliminates the fluoro-functionalization pathway entirely [1]. Direct head-to-head comparative pharmacological data remain limited in the open literature; users should evaluate the compound's suitability based on the quantitative property and reactivity evidence presented below.

Quantitative Differentiation Evidence for 4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.4]non-2-ene


Reduced Lipophilicity vs. [4.5]Dec Analog: LogP Comparison for Spiro[4.4]non vs Spiro[4.5]dec Scaffolds

The target compound 4-nitro-3-phenyl-1-oxa-2-azaspiro[4.4]non-2-ene exhibits a calculated logP of 2.34 , which is 0.39 units lower than the 2.73 logP of the direct spiro[4.5]dec analog (CAS 62260-78-0) . This difference corresponds to a ~14% reduction in octanol-water partition coefficient, reflecting the smaller hydrophobic surface area of the cyclopentane versus cyclohexane ring.

Lipophilicity Drug-likeness Physicochemical profiling

High-Yield Fluorination Access to 4-Fluoro-4-nitroisoxazoline Derivatives

The target compound undergoes fluorination with perchloryl fluoride (FClO3) in methanol to yield 4-fluoro-4-nitro-3-phenyl-1-oxa-2-azaspiro[4.4]non-2-ene in 88% isolated yield [1][2]. This transformation leverages the activated 4-nitro position, which is unique to the isoxazoline scaffold bearing a nitro group alpha to the nitrogen. In contrast, the 4-oxo analog (3-phenyl-1-oxa-2-azaspiro[4.4]non-2-en-4-one, CAS 331950-37-9) cannot undergo analogous fluorination, limiting its utility for accessing fluorinated spirocyclic building blocks.

Fluorination Synthetic methodology Building block

Distinct Spiro Ring Strain and Molecular Complexity Profile

The spiro[4.4]nonane core possesses a computed molecular complexity score of 363 , which is lower than the 377 score of the spiro[4.5]dec analog . This difference arises from the reduced ring size of the cyclopentane moiety, which introduces greater angular strain at the spiro carbon and restricts conformational flexibility compared to the cyclohexane-containing analog. These differences can influence receptor binding geometry and metabolic stability profiles.

Molecular complexity Conformational analysis Scaffold diversity

Class-Level PDE4 Inhibition Potential of Isoxazoline Spirocycles

Isoxazoline derivatives, including spiro[4.4]non-2-ene scaffolds, have been disclosed as selective phosphodiesterase type IV (PDE4) inhibitors in multiple patent filings [1]. While the target compound itself lacks published IC50 values, the broader isoxazoline chemical class has demonstrated PDE4 inhibitory activity. The presence of the 4-nitro-3-phenyl substitution pattern is consistent with pharmacophoric elements identified in PDE4 inhibitor patents that describe enhanced cAMP elevation in human mononuclear cells. Direct comparative data with specific PDE4 inhibitors (e.g., rolipram) are not available for this compound.

Phosphodiesterase IV Anti-inflammatory Patent landscape

Optimal Application Scenarios for 4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.4]non-2-ene


Scaffold Hopping: From Spiro[4.5]dec to Spiro[4.4]non PDE4 Inhibitor Lead Optimization

Research teams seeking to optimize PDE4 inhibitor leads can use this compound to evaluate the impact of ring contraction on target engagement and pharmacokinetics. The 0.39-unit logP reduction relative to the [4.5]dec analog suggests improved aqueous solubility, while the preserved nitro functionality allows for further elaboration via the established fluorination pathway [1]. The compound's reduced molecular complexity may also confer advantages in synthetic tractability for parallel library synthesis.

Synthesis of 4-Fluoro-4-nitroisoxazoline Building Blocks for Medicinal Chemistry

The compound's demonstrated 88% fluorination yield [1] makes it a reliable precursor for generating 4-fluoro-4-nitroisoxazolines, which are valuable intermediates for medicinal chemistry programs requiring fluorinated heterocycles with enhanced metabolic stability. The spiro[4.4]nonane core provides a rigid, three-dimensional scaffold that can serve as a conformational constraint in fragment-based drug discovery.

Physicochemical Property Benchmarking in Early-Stage Drug Discovery

The quantified differences in logP (2.34 vs 2.73) and molecular complexity (363 vs 377) relative to the spiro[4.5]dec analog make this compound a useful reference point for computational chemists building predictive models of spirocyclic compound properties. Its lower lipophilicity may serve as a starting point for CNS-penetrant compound design, where optimal logP values typically range between 1 and 3.

Quote Request

Request a Quote for 1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.